2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-boronic acid
Overview
Description
2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-boronic acid: is a chemical compound with the molecular formula C8H5BF4O4 It is characterized by the presence of four fluorine atoms and a boronic acid group attached to a benzodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzodioxine with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the boronic acid group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Modified boronic acid derivatives.
Substitution: Fluorine-substituted benzodioxine derivatives.
Scientific Research Applications
2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is investigated for its potential use in the development of fluorinated pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore its role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
2,2,3,3-Tetrafluoro-1,4-butanediol: This compound shares the tetrafluorinated structure but lacks the boronic acid group and benzodioxine ring.
2,3,5,6-Tetrafluoroterephthalic acid: Another tetrafluorinated compound with different functional groups and applications.
Uniqueness: 2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-boronic acid is unique due to the combination of its boronic acid functionality and tetrafluorinated benzodioxine ring. This unique structure imparts distinct chemical properties, making it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
(2,2,3,3-tetrafluoro-1,4-benzodioxin-6-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF4O4/c10-7(11)8(12,13)17-6-3-4(9(14)15)1-2-5(6)16-7/h1-3,14-15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSBFCNVNDMBGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC(C(O2)(F)F)(F)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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